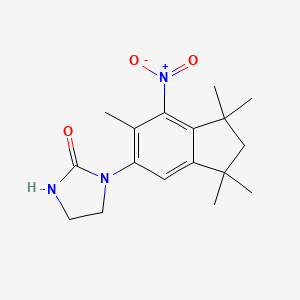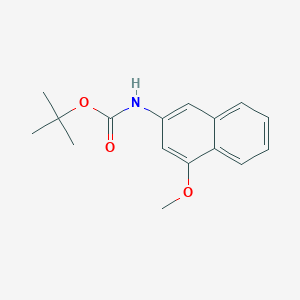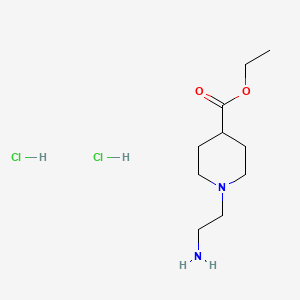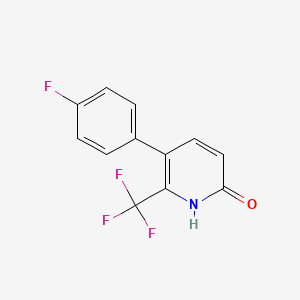
5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol
Overview
Description
5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol, commonly known as 4-Fluoro-6-trifluoromethylpyridin-2-ol (4F-TFP), is a novel fluorinated pyridine derivative with a wide range of applications in scientific research. It is a colorless, odorless, and crystalline solid with a molecular weight of 360.4 g/mol and a melting point of 97-99 °C. 4F-TFP has a variety of properties, including high solubility in organic solvents, low volatility, and good stability in aqueous solutions. Its unique structure makes it an attractive compound for use in a variety of synthetic and analytical applications.
Mechanism Of Action
The mechanism of action of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol is not well understood. However, it is believed that the compound acts as a Lewis acid, which can facilitate the formation of a variety of covalent bonds. It has also been suggested that the compound can act as a proton donor, which can facilitate the formation of hydrogen bonds. In addition, it is believed that the compound can act as an electron donor, which can facilitate the formation of cation-π interactions.
Biochemical And Physiological Effects
The biochemical and physiological effects of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol are not well understood. However, it has been suggested that the compound may have a variety of effects on biological systems. For example, it has been suggested that 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol may have an effect on the activity of enzymes, such as cytochrome P450. In addition, it has been suggested that the compound may have an effect on the cellular uptake of drugs, such as antifungals and antibiotics.
Advantages And Limitations For Lab Experiments
The main advantages of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol for use in laboratory experiments are its high solubility in organic solvents, low volatility, and good stability in aqueous solutions. The compound is also relatively easy to synthesize and can be used in a variety of reactions. The main limitation of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol is that its mechanism of action is not well understood, which can make it difficult to predict the outcome of a reaction.
Future Directions
The potential future directions for the use of 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol include: further research into its mechanism of action; further research into its biochemical and physiological effects; further research into its applications in drug synthesis; further research into its applications in the synthesis of other fluorinated compounds; and further research into its applications in the synthesis of polymers and heterocycles.
Scientific Research Applications
5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol is a versatile compound and has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, such as heterocycles, polymers, and pharmaceuticals. It has also been used as a reagent in the synthesis of other fluorinated compounds, such as 4-fluorophenylboronic acid. In addition, 5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol has been used as a catalyst for the synthesis of a variety of organic molecules. It has also been used as a ligand in metal-catalyzed reactions.
properties
IUPAC Name |
5-(4-fluorophenyl)-6-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-8-3-1-7(2-4-8)9-5-6-10(18)17-11(9)12(14,15)16/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVHXYQVYXMQKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=O)C=C2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



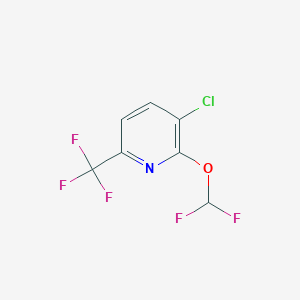
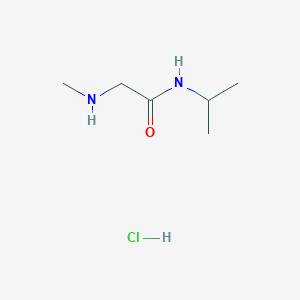
![tert-Butyl 3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1391450.png)
![1H-Pyrrolo[2,3-b]pyridine-3-sulfonic acid (4-fluoro-phenyl)-amide](/img/structure/B1391451.png)
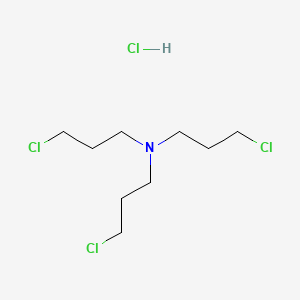
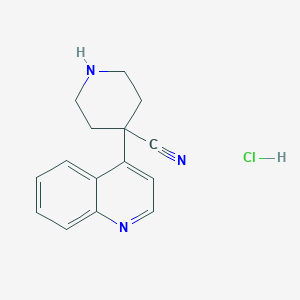
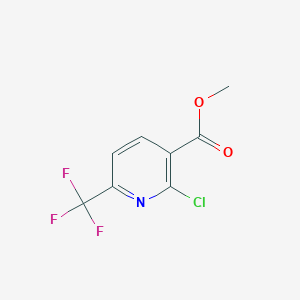
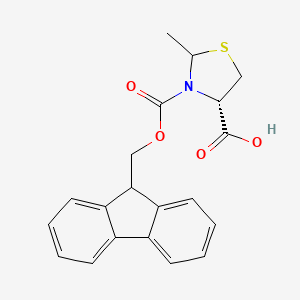
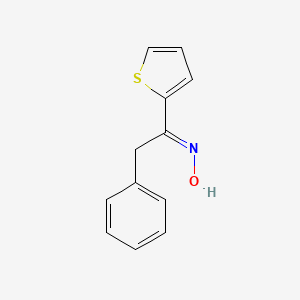
![Tert-butyl 2-phenyl-4-(P-tolylsulfonyloxy)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B1391462.png)
